S-butan-2-yl 3-oxobutanethioate

Description

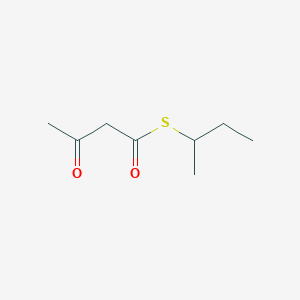

S-Butan-2-yl 3-oxobutanethioate is a thioester characterized by a 3-oxobutanoate group linked to a butan-2-ylthio moiety. Its molecular formula is C₈H₁₂O₂S, with a molecular weight of approximately 172.24 g/mol (calculated from reaction stoichiometry in ). This compound is utilized in organic synthesis, particularly in chemoselective routes to β-enamino esters and thioesters, achieving high yields (up to 92%) under mild conditions . Its structure allows for keto-enol tautomerism, influencing reactivity in nucleophilic reactions and cyclocondensation processes .

Properties

CAS No. |

15780-64-0 |

|---|---|

Molecular Formula |

C8H14O2S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

S-butan-2-yl 3-oxobutanethioate |

InChI |

InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 |

InChI Key |

JMBSREPHERKYJJ-UHFFFAOYSA-N |

SMILES |

CCC(C)SC(=O)CC(=O)C |

Canonical SMILES |

CCC(C)SC(=O)CC(=O)C |

Synonyms |

3-Oxobutanethioic acid S-sec-butyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thioesters

Structural Analogues

a) S-Phenyl 3-Oxobutanethioate

- Molecular Formula : C₁₀H₁₀O₂S .

- Physical Properties : Yellow oil with a 67% synthetic yield .

- Reactivity: Demonstrates keto-enol tautomerism (evident in ¹H-NMR: δ 5.51 for enol form) .

b) S-Trityl 3-Oxobutanethioate

- Molecular Formula : C₂₇H₂₄O₂S .

- Physical Properties : Pale yellow solid (m.p. 107–107.9°C) with 55% yield .

- Applications: The bulky trityl group enhances stability but limits solubility in non-polar solvents, making it less versatile than S-butan-2-yl derivatives in solution-phase reactions .

c) sec-Butyl Thioisovalerate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.